molecular formula C5H5FO2 B11924691 Propiolic acid, fluoro-, ethyl ester CAS No. 102128-71-2

Propiolic acid, fluoro-, ethyl ester

Cat. No.: B11924691
CAS No.: 102128-71-2
M. Wt: 116.09 g/mol
InChI Key: LBAJCLACEDIJJC-UHFFFAOYSA-N
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Description

Ethyl 3-fluoroprop-2-ynoate: is an organic compound with the molecular formula C₅H₅FO₂ It is a fluorinated ester that features a triple bond between the second and third carbon atoms, making it a member of the alkyne family

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-fluoroprop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of ethyl propiolate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-fluoroprop-2-ynoate may involve continuous flow reactors to maintain precise control over reaction conditions. The use of automated systems allows for the efficient handling of reagents and the optimization of reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-fluoroprop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are used for nucleophilic substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-fluoroprop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-fluoroprop-2-ynoate involves its reactivity towards nucleophiles and electrophiles. The triple bond and the fluorine atom create a highly polarized molecule, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate or a precursor.

Comparison with Similar Compounds

    Ethyl 3-fluoroprop-2-enoate: Similar structure but with a double bond instead of a triple bond.

    Ethyl propiolate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    Methyl 3-fluoroprop-2-ynoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Properties

CAS No.

102128-71-2

Molecular Formula

C5H5FO2

Molecular Weight

116.09 g/mol

IUPAC Name

ethyl 3-fluoroprop-2-ynoate

InChI

InChI=1S/C5H5FO2/c1-2-8-5(7)3-4-6/h2H2,1H3

InChI Key

LBAJCLACEDIJJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CF

Origin of Product

United States

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